3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid, also known as DFB, is a promising compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor that targets a specific protein, and its synthesis method has been optimized to ensure high purity and yield.
Mecanismo De Acción
3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid targets a specific protein known as NF-κB, which is involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. By inhibiting the activity of NF-κB, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in vitro and in vivo. In cancer cell lines, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms. However, further studies are needed to determine the optimal dosage and treatment regimen for this compound in different disease contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid is its specificity for NF-κB, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy to inhibit the growth and survival of cancer cells. Another potential application is in the treatment of inflammatory diseases, where this compound could be used to reduce inflammation and improve disease symptoms. Additionally, further studies are needed to optimize the synthesis method of this compound and to determine the optimal dosage and treatment regimen for different disease contexts.
Métodos De Síntesis
The synthesis method of 3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has been optimized to ensure high purity and yield. The starting material for the synthesis is 3,4-difluorobenzonitrile, which undergoes a series of reactions to form the final product. The synthesis involves the use of various reagents and solvents, including sodium ethoxide, 2-methoxyethylamine, and sulfuric acid. The final product is obtained as a white solid, and its purity is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor that targets a specific protein, and it has been shown to have activity against various cancer cell lines. This compound has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)-5-(2-methoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO5S/c1-24-5-4-19-25(22,23)13-7-11(6-12(8-13)16(20)21)10-2-3-14(17)15(18)9-10/h2-3,6-9,19H,4-5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHRLWJBEYBYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.